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  • Product: 3-(Piperidin-1-yl)propanimidamide dihydrochloride
  • CAS: 1423033-77-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanimidamide Dihydrochloride: Structure, Properties, and Potential in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational drug design. The piperidine heterocycle is a preemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational drug design. The piperidine heterocycle is a preeminent example of such a scaffold, recognized as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile anchor for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[2] When combined with other functional groups known for their bioactivity, such as the amidine moiety, the resulting molecules become compelling subjects for investigation.

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)propanimidamide dihydrochloride, a compound that marries the piperidine scaffold with a terminal propanimidamide group. While specific literature on this exact molecule is sparse[4], its structural components suggest significant potential in areas such as enzyme inhibition and receptor modulation. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical structure, computed physicochemical properties, plausible synthetic strategies, and modern analytical methodologies. We will explore the causality behind experimental choices and ground our discussion in the established principles of medicinal and analytical chemistry, providing a framework for its potential application in discovery programs.

Chemical Identity and Structure

The foundational step in evaluating any compound is to establish its precise chemical identity. 3-(Piperidin-1-yl)propanimidamide dihydrochloride is the salt form of the parent free base, which enhances its stability and aqueous solubility.

Molecular Formula and Weight

The core chemical attributes are summarized below. The dihydrochloride salt form is specified, as this is a common presentation for amine-containing compounds to improve handling and formulation characteristics.

IdentifierValueSource
Compound Name 3-(Piperidin-1-yl)propanimidamide dihydrochlorideChemScene[5]
CAS Number 1423033-77-5ChemScene[5]
Molecular Formula C₈H₁₉Cl₂N₃ChemScene[5]
Molecular Weight 228.16 g/mol ChemScene[5]
Parent Formula (Free Base) C₈H₁₇N₃PubChem[4]
Parent Monoisotopic Mass 155.14224 DaPubChem[4]
Structural Representation

The structure consists of a saturated six-membered piperidine ring linked via its nitrogen atom to a three-carbon propyl chain, which is terminated by an imidamide (amidine) functional group. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen centers—most likely the piperidine nitrogen and one of the imidamide nitrogens.

Synthetic_Pathway Piperidine Piperidine Intermediate1 3-(Piperidin-1-yl)propanenitrile Piperidine->Intermediate1 Step 1: Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate1 Intermediate2 Ethyl 3-(piperidin-1-yl)propanimidate HCl Intermediate1->Intermediate2 Step 2: Pinner Reaction (HCl, Ethanol) Product 3-(Piperidin-1-yl)propanimidamide dihydrochloride Intermediate2->Product Step 3: Ammonolysis (NH₃ in Methanol) Analytical_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Injection UHPLC Injection SamplePrep->LC_Injection LC_Column HILIC Separation LC_Injection->LC_Column Ionization ESI Source (Positive Ion Mode) LC_Column->Ionization MS_Analysis Triple Quadrupole MS (MRM Scan) Ionization->MS_Analysis DataProc Data Processing (Quantification) MS_Analysis->DataProc

Sources

Exploratory

3-(Piperidin-1-yl)propanimidamide Dihydrochloride: Technical Specifications and Applications

This technical guide details the chemical identity, synthesis, and applications of 3-(Piperidin-1-yl)propanimidamide dihydrochloride , a specialized building block used in medicinal chemistry for the development of GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 3-(Piperidin-1-yl)propanimidamide dihydrochloride , a specialized building block used in medicinal chemistry for the development of GPCR ligands and serine protease inhibitors.

Part 1: The Chemical Fingerprint

3-(Piperidin-1-yl)propanimidamide dihydrochloride is a highly polar, basic molecular scaffold. It combines a saturated heterocyclic amine (piperidine) with a strong amidine base via a propyl linker. This structure serves as a critical "arginine mimetic" in drug design, offering a stable, non-peptidic alternative to the guanidine group found in arginine.

Core Identifiers
ParameterSpecification
CAS Number 1423033-77-5 (Dihydrochloride salt)
Free Base CAS Not widely assigned (Precursor Nitrile CAS: 3088-41-3)
Chemical Name 3-(Piperidin-1-yl)propanimidamide dihydrochloride
Synonyms 1-Piperidinepropanimidamide 2HCl; 3-Piperidinopropionamidine dihydrochloride
Molecular Formula C₈H₁₉Cl₂N₃ (C₈H₁₇N₃ · 2HCl)
Molecular Weight 228.16 g/mol (Salt); 155.24 g/mol (Free Base)
SMILES C1CCN(CC1)CCC(=N)N.Cl.Cl
InChIKey GGPNYXIOFZLNKW-UHFFFAOYSA-N (Analogous base structure)
Structural Architecture

The molecule consists of three distinct functional domains:

  • The Head (Piperidine): A lipophilic, tertiary amine ring that often occupies hydrophobic pockets in receptor binding sites (e.g., the H3 receptor).

  • The Linker (Propyl): A flexible C3 spacer that determines the reach between the hydrophobic head and the polar tail.

  • The Tail (Amidine): A highly basic functional group (

    
    ) that mimics the positive charge of arginine, forming critical salt bridges with aspartate or glutamate residues in enzyme active sites.
    

Part 2: Synthesis & Production Workflows

Expert Insight: The synthesis of amidines from nitriles is non-trivial due to the stability of the nitrile group. The most robust "self-validating" protocol involves the Pinner Reaction , which proceeds via an imidate ester intermediate. This method avoids the harsh conditions of direct ammonia addition and minimizes hydrolysis byproducts.

The Pinner Protocol (Step-by-Step)

This workflow converts the commercially available 3-(piperidin-1-yl)propanenitrile (CAS 3088-41-3) into the target amidine.

Step 1: Formation of the Imidate Ester (Pinner Salt)

  • Reagents: 3-(Piperidin-1-yl)propanenitrile, anhydrous HCl (gas), absolute Ethanol.

  • Procedure: Dissolve the nitrile in dry ethanol/chloroform (1:1). Cool to 0°C. Bubble dry HCl gas through the solution until saturation.

  • Mechanism: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by ethanol.

  • Validation Point: The reaction mixture will solidify or become a thick slurry as the imidate hydrochloride precipitates.

  • Caution: Moisture must be rigorously excluded to prevent hydrolysis to the ester.

Step 2: Ammonolysis to Amidine

  • Reagents: Anhydrous Ammonia (NH₃) in Ethanol or Ammonium Chloride.

  • Procedure: Resuspend the Pinner salt in dry ethanol. Treat with excess ethanolic ammonia at 0°C, then allow to warm to room temperature.

  • Mechanism: Ammonia displaces the ethoxy group of the imidate to form the amidine.

  • Purification: The product is isolated as the dihydrochloride salt by adding excess HCl in dioxane/ether and filtering the precipitate.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the final salt, highlighting critical intermediates.

SynthesisPath Start Piperidine + Acrylonitrile Nitrile Intermediate: 3-(Piperidin-1-yl)propanenitrile (CAS 3088-41-3) Start->Nitrile Michael Addition Pinner Pinner Reaction (HCl(g) + EtOH) Nitrile->Pinner Activation Imidate Imidate Ester Intermediate Pinner->Imidate Nucleophilic Attack Ammonolysis Ammonolysis (NH3/EtOH) Imidate->Ammonolysis Substitution Product Target: 3-(Piperidin-1-yl)propanimidamide Dihydrochloride Ammonolysis->Product Salt Formation

Figure 1: Step-wise synthesis via the Pinner reaction pathway, ensuring high fidelity conversion of the nitrile to the amidine.

Part 3: Applications in Drug Discovery

The 3-(piperidin-1-yl)propanimidamide scaffold is not merely a reagent; it is a pharmacophore fragment used to probe specific biological interactions.

Serine Protease Inhibition (Thrombin/Factor Xa)

In the coagulation cascade, enzymes like Thrombin recognize the basic side chain of Arginine (P1 residue).

  • Mechanism: The amidine group of the target compound occupies the S1 specificity pocket (a deep, negatively charged cleft containing Asp189 in trypsin-like proteases).

  • Utility: Researchers use this fragment to "anchor" inhibitors into the S1 pocket while modifying the piperidine "head" to explore the S2/S3 hydrophobic sites.

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine).

  • Design Logic: Early H3 antagonists utilized imidazole rings. To avoid cytochrome P450 inhibition associated with imidazoles, chemists replaced them with non-aromatic basic groups like piperidines.

  • Role: The piperidine-propyl-amidine motif serves as a dual-pharmacophore, where the piperidine interacts with a conserved Glutamic acid (Glu) and the amidine provides a secondary electrostatic interaction, increasing potency.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<230 Da) and high solubility, this compound is an ideal Fragment .

  • Protocol: It is included in fragment libraries screened by NMR or X-ray crystallography.

  • Hit Expansion: Once bound, the molecule is "grown" by attaching linkers to the piperidine ring to reach adjacent sub-pockets.

Part 4: Handling, Stability, and Safety

Trustworthiness: Amidines are chemically distinct from amides and amines, requiring specific handling protocols to maintain integrity.[1]

Hazard ClassDescriptionMitigation Protocol
Hygroscopicity The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric water, leading to hydrolysis (amidine

amide).
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator at -20°C. Do not leave open on the bench.
Corrosivity Free amidines are caustic (pH > 13). The salt is acidic in solution but can cause eye damage.PPE: Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles. Use a fume hood for all powder handling.
Stability Stable in acidic solution. Unstable in basic aqueous solution (hydrolyzes to amide).Solvent Choice: Dissolve in DMSO or Water/Methanol for assays. Avoid phosphate buffers at pH > 8 for prolonged periods.

References

  • Accela ChemBio . Product Catalog: 3-(piperidin-1-yl)propanimidamide dihydrochloride. Retrieved from [Link]

  • PubChem . 3-(Piperidin-1-yl)propanenitrile (Precursor). Retrieved from [Link]

Sources

Foundational

3-(Piperidin-1-yl)propanimidamide dihydrochloride PubChem and ChemSpider data

An In-depth Technical Guide to 3-(Piperidin-1-yl)propanimidamide Dihydrochloride: A Scaffolding Approach for Novel Compound Investigation Abstract This technical guide addresses the chemical entity 3-(piperidin-1-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Piperidin-1-yl)propanimidamide Dihydrochloride: A Scaffolding Approach for Novel Compound Investigation

Abstract

This technical guide addresses the chemical entity 3-(piperidin-1-yl)propanimidamide dihydrochloride. Initial investigation reveals a significant lack of empirical data for this specific molecule within prominent chemical databases such as PubChem. This document, therefore, adopts a novel approach tailored for researchers and drug development professionals. Instead of presenting non-existent experimental results, this guide provides a comprehensive framework for how a scientist would approach the synthesis, characterization, and potential application of this compound. By analyzing its core components—the piperidine ring and the propanimidamide functional group—and drawing insights from closely related, well-documented analogues, we offer a predictive and strategic overview. This whitepaper serves as a roadmap for investigating novel chemical matter, emphasizing logical protocol design, safety considerations, and the formulation of testable hypotheses for biological activity.

Introduction and Current Status

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets, influencing properties like solubility, basicity, and receptor binding.[3][4] The imidamide (amidine) functional group is also of significant interest, often acting as a bioisostere for guanidines or ureas and playing a crucial role in enzyme inhibition and receptor agonism/antagonism.[5]

The compound of interest, 3-(piperidin-1-yl)propanimidamide dihydrochloride, combines these two key pharmacophores. However, a thorough search of the PubChem database reveals an entry for the parent compound, 3-(piperidin-1-yl)propanimidamide, but indicates a complete absence of associated literature or experimental data.[6] This suggests the compound is either highly novel or has not been the subject of published research.

This guide is therefore structured to empower the research scientist by:

  • Presenting the available computed data for the parent compound.

  • Proposing a logical synthetic pathway based on established chemical reactions.

  • Detailing a workflow for structural confirmation and characterization.

  • Discussing potential biological activities based on the known pharmacology of its constituent parts.

  • Outlining critical safety and handling protocols extrapolated from related structures.

Chemical Identity and Computed Properties

While experimental data is unavailable, computational models provide a foundational set of predicted properties for the parent molecule, 3-(piperidin-1-yl)propanimidamide. These values are essential for planning synthesis, purification, and initial analytical procedures.

Table 1: Identifiers and Computed Data for 3-(piperidin-1-yl)propanimidamide
PropertyValueSource
Molecular Formula C₈H₁₇N₃PubChem[6]
Molecular Weight 155.24 g/mol PubChem[6]
IUPAC Name 3-piperidin-1-ylpropanimidamidePubChem[6]
InChI Key JFFMPMCFNAYONM-UHFFFAOYSA-NPubChem[6]
SMILES C1CCN(CC1)CCC(=N)NPubChem[6]
Predicted XlogP 0.0PubChem[6]
Predicted Hydrogen Bond Donors 2PubChem[6]
Predicted Hydrogen Bond Acceptors 3PubChem[6]
Predicted Rotatable Bond Count 3ChemScene[7]
Predicted TPSA 55.49 ŲChemScene[7]

Note: The dihydrochloride salt would have a molecular weight of 228.17 g/mol .

Proposed Synthesis and Characterization Workflow

The synthesis of amidines is a well-established field of organic chemistry. A highly effective and common method is the Pinner reaction , which proceeds via an imino ester intermediate from a nitrile. This approach is proposed as the most logical route to 3-(piperidin-1-yl)propanimidamide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3-(piperidin-1-yl)propanenitrile.

Synthetic_Pathway cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile 3-(Piperidin-1-yl)propanenitrile PinnerSalt Ethyl 3-(piperidin-1-yl)propanimidate hydrochloride (Pinner Salt) Nitrile->PinnerSalt Anhydrous conditions 0°C to RT HCl HCl (gas) HCl->PinnerSalt Anhydrous conditions 0°C to RT Ethanol Anhydrous Ethanol Ethanol->PinnerSalt Anhydrous conditions 0°C to RT Ammonia Ammonia (in Ethanol) Product 3-(Piperidin-1-yl)propanimidamide dihydrochloride PinnerSalt->Product Ethanolic Ammonia RT

Caption: Proposed Pinner reaction synthesis workflow.

Experimental Protocol: Synthesis via Pinner Reaction

Disclaimer: This is a theoretical protocol. It must be adapted and optimized under strict laboratory safety standards by qualified personnel.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nitrile Addition: 3-(Piperidin-1-yl)propanenitrile (1.0 eq) is dissolved in the anhydrous ethanol.

  • HCl Introduction: The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. Causality: The reaction must be anhydrous as the intermediate imidate is sensitive to hydrolysis, which would yield an ester as a byproduct. The acid catalyzes the addition of ethanol to the nitrile.

  • Reaction: The flask is sealed and allowed to slowly warm to room temperature, stirring for 12-24 hours. The progress is monitored by TLC or GC-MS.

  • Isolation: The resulting precipitate (the Pinner salt) is isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Conversion to the Amidine Dihydrochloride

  • Ammonolysis: The isolated Pinner salt is suspended in a saturated solution of ammonia in ethanol.

  • Reaction: The mixture is stirred at room temperature for 4-8 hours. Causality: The more nucleophilic ammonia displaces the ethoxy group of the imidate to form the thermodynamically stable amidine.

  • Isolation & Purification: The solvent is removed under reduced pressure. The crude product is then triturated with a suitable solvent (e.g., acetonitrile or a mixture of isopropanol/ether) to induce crystallization. The final product, 3-(piperidin-1-yl)propanimidamide dihydrochloride, is collected by filtration, washed with ether, and dried.

Structural Confirmation Workflow

Confirmation of the final product's identity and purity is paramount.

Characterization_Workflow start Synthesized Product ms Mass Spectrometry (MS) - Confirm Molecular Ion Peak start->ms Primary Confirmation nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Structure & Connectivity start->nmr Primary Confirmation ftir FTIR Spectroscopy - Identify Functional Groups (C=N, N-H) start->ftir Primary Confirmation hplc HPLC/UPLC - Assess Purity (%) nmr->hplc Purity Check mp Melting Point (MP) - Assess Purity & Identity hplc->mp Final Validation ea Elemental Analysis (CHN) - Confirm Elemental Composition hplc->ea Final Validation final Confirmed Structure & Purity >95% mp->final ea->final

Caption: A logical workflow for structural validation.

Predicted Biological Activity and Therapeutic Potential

While no biological data exists for this specific molecule, we can hypothesize its potential activities by examining its structural components. This provides a logical basis for designing initial biological screening assays.

  • Piperidine Core: The piperidine ring is present in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine, serotonin, and opioid receptors.[1][2] It is also a key feature in antihistamines, anticholinergics, and some anticancer agents.[1][8]

  • Amidine Functionality: Amidines are known to inhibit proteases, particularly serine proteases like thrombin, due to their ability to mimic the protonated side chain of arginine. They are also found in inhibitors of nitric oxide synthase (NOS) and other enzymes.[5]

Hypothesized Areas for Screening:

  • Anticoagulant Activity: Given the amidine group's known interaction with Factor IIa (thrombin) and Factor Xa, initial screening in coagulation assays is warranted.[3]

  • Neurological Targets: The piperidine scaffold suggests potential activity at CNS receptors. A broad receptor profiling panel could uncover interactions with dopaminergic, serotonergic, or other G-protein coupled receptors.

  • Antimicrobial/Antiparasitic Activity: Propanimidamide derivatives have shown promise as antimalarial agents that may act by inhibiting hemozoin formation.[5] Screening against parasites like Plasmodium falciparum or various bacterial strains could be a fruitful avenue.

Safety, Handling, and Toxicology

Direct toxicological data for 3-(piperidin-1-yl)propanimidamide dihydrochloride is not available. Therefore, a conservative approach to safety and handling must be adopted based on data from analogous compounds.

Table 2: Hazard Profile Based on Related Compounds
Hazard CategoryAssociated Risk & PrecautionSource Analogue(s)
Acute Toxicity Harmful if swallowed or in contact with skin.[9] Do not ingest. Avoid all direct contact.Piperidinamine Dihydrochlorides[10][11]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[11] Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.General Piperidine Salts
Eye Damage/Irritation Causes serious eye irritation, with a risk of severe damage.[11][12] Wear safety goggles or a face shield.Piperidin-3-amine dihydrochloride[11]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[11] Handle only in a well-ventilated area or a chemical fume hood.Piperidin-3-amine dihydrochloride[11]
Standard Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Use a certified chemical fume hood for all manipulations of the solid compound or its solutions to prevent inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] Keep away from strong oxidizing agents and strong acids.[10] The compound is likely hygroscopic.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

3-(Piperidin-1-yl)propanimidamide dihydrochloride represents a novel chemical entity with a promising combination of two pharmacologically significant motifs. While currently uncharacterized in the public domain, a logical and systematic path to its synthesis and evaluation can be clearly defined. By employing established synthetic methods like the Pinner reaction, followed by a rigorous analytical characterization workflow, researchers can confidently produce and validate this compound. The structural parallels to known bioactive molecules provide a strong rationale for screening its activity in areas such as anticoagulation, CNS disorders, and infectious diseases. This guide serves as a foundational blueprint for the investigation of this and other novel compounds, bridging the gap between a chemical structure on paper and a fully characterized tool for drug discovery.

References

  • PubChem. 3-(piperidin-1-yl)propanimidamide. National Center for Biotechnology Information. [Link]

  • Loba Chemie. PIPERIDINE AR Safety Data Sheet. [Link]

  • PubChem. 3-(Piperidin-1-yl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • de Villiers, K. A., et al. (2018). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Yilmaz, B., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

  • The Good Scents Company. (E)-2-buten-1-al. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Veeprho. Indapamide EP Impurity C (Mesylate Salt). [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • ECHA. 2-ethylhexanoic acid, zirconium salt - Substance Information. [Link]

  • PubChem. 3-(Piperidin-4-yl)propan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Potassium difluorodihydroxyborate(1-). National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • NCBI. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

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  • The Good Scents Company. 2-nonenal. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride, a valuable building block in medicinal chemistry. The piperidine moiety is a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties.[1][2][3] The synthesis commences with the formation of the nitrile precursor, 3-(piperidin-1-yl)propanenitrile, via a Michael addition. This intermediate is subsequently converted to the target amidine dihydrochloride through the robust and well-established Pinner reaction.[4][5] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and critical process parameters to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a cornerstone of modern drug design, appearing in a vast array of FDA-approved therapeutics.[2] Its prevalence stems from its saturated, three-dimensional structure which can improve compound solubility, metabolic stability, and target-binding affinity compared to flat aromatic systems.[6] This protocol details the synthesis of a bifunctional piperidine-containing molecule, featuring a terminal amidine group. Amidines are versatile functional groups that can act as bioisosteres for ureas and guanidines, and are known to participate in critical hydrogen bonding interactions with biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for further biological screening and synthetic elaboration.

The chosen synthetic strategy is a classic two-step sequence, prioritizing reliability and scalability. The initial step leverages a conjugate addition to efficiently install the propionitrile sidechain onto the piperidine nitrogen. The subsequent Pinner reaction provides a time-tested method for converting the nitrile directly into the desired amidine under acidic conditions.[7][8]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Michael Addition - Synthesis of the nitrile precursor, 3-(Piperidin-1-yl)propanenitrile.

  • Step 2: Pinner Reaction - Conversion of the nitrile to the target compound, 3-(Piperidin-1-yl)propanimidamide dihydrochloride.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Pinner Reaction Piperidine Piperidine Precursor 3-(Piperidin-1-yl)propanenitrile Piperidine->Precursor Methanol, RT Acrylonitrile Acrylonitrile Acrylonitrile->Precursor Methanol, RT Pinner_Salt Intermediate Pinner Salt (Ethyl 3-(piperidin-1-yl)propanimidate HCl) Precursor->Pinner_Salt 1. Formation of Imidate Salt (0°C) HCl_gas Anhydrous HCl (gas) Ethanol Anhydrous Ethanol Final_Product 3-(Piperidin-1-yl)propanimidamide dihydrochloride Pinner_Salt->Final_Product 2. Ammonolysis (0°C to RT) Ammonia Ammonia (in Ethanol)

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile (Precursor)

Mechanistic Rationale

This step employs a base-catalyzed Michael (or conjugate) addition. Piperidine, acting as a nucleophile, attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is then protonated by the solvent (methanol) to yield the desired product. This reaction is highly efficient and typically proceeds smoothly at room temperature without the need for an external catalyst, as piperidine is a sufficiently strong base to facilitate the reaction.

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesPurity
PiperidineC₅H₁₁N85.1510.0 g (11.6 mL)0.117≥99%
AcrylonitrileC₃H₃N53.066.8 g (8.4 mL)0.128≥99%
MethanolCH₃OH32.0450 mL-Anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (10.0 g, 0.117 mol) and anhydrous methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature below 10 °C, add acrylonitrile (6.8 g, 0.128 mol) dropwise to the stirred solution over 30 minutes using a dropping funnel.

    • Expert Insight: The exothermicity of this reaction requires slow, controlled addition. Maintaining a low temperature minimizes the potential for polymerization of acrylonitrile, a common side reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of piperidine indicates reaction completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation. Collect the fraction boiling at approximately 95-100 °C at 10 mmHg. Alternatively, for most applications, the crude product is of sufficient purity to proceed to the next step after solvent removal.

  • Characterization: The expected yield is typically >90%. The product, 3-(piperidin-1-yl)propanenitrile, is a colorless to pale yellow oil. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

Mechanistic Rationale: The Pinner Reaction

The Pinner reaction is a classic method to convert nitriles into amidines.[4][5][7] The reaction proceeds in two distinct stages:

  • Pinner Salt Formation: The nitrile is treated with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. The nitrile nitrogen is first protonated by HCl, activating the carbon atom toward nucleophilic attack by the alcohol. This forms an intermediate imino ester salt, known as a Pinner salt.[8]

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester and displacing the alcohol to form the final amidine product.[4][7]

Critical Parameters:

  • Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the activated nitrile or the Pinner salt intermediate to form esters or amides, respectively, significantly reducing the yield of the desired amidine.[4][7]

  • Low Temperature: Pinner salts are often thermally unstable and can decompose or rearrange at higher temperatures.[4][5] Conducting the initial salt formation at 0 °C is crucial for success.

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesPurity
3-(Piperidin-1-yl)propanenitrileC₈H₁₄N₂138.2110.0 g0.072≥95%
Anhydrous EthanolC₂H₅OH46.07150 mL-200 proof
Hydrogen ChlorideHCl36.46~10.5 g~0.288Gas
AmmoniaNH₃17.03~3.7 g~0.216Gas or solution
Diethyl Ether(C₂H₅)₂O74.12200 mL-Anhydrous

Step-by-Step Procedure:

A. Formation of the Pinner Salt (Ethyl 3-(piperidin-1-yl)propanimidate hydrochloride)

  • Reaction Setup: Fit a 500 mL three-necked, round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a calcium chloride drying tube and then a gas trap (e.g., a sodium hydroxide solution).

  • Initial Solution: Add 3-(piperidin-1-yl)propanenitrile (10.0 g, 0.072 mol) and anhydrous ethanol (150 mL) to the flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a moderate rate. A white precipitate will begin to form. Continue the gas addition until the solution is saturated and no more precipitate forms (approximately 3-4 hours).

    • Trustworthiness: The mass of the flask can be monitored periodically to gauge the amount of HCl added (~1.5 equivalents per nitrile and piperidine nitrogen, so ~4 eq total). Saturation is indicated when the solution stops fuming upon brief removal of the stopper.

  • Reaction: Seal the flask and allow it to stand at 0-4 °C (in a refrigerator) for 24 hours to ensure complete formation of the Pinner salt.

B. Conversion to Amidine Dihydrochloride

  • Ammonia Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol, or use a commercially available solution.

  • Ammonolysis: Cool the flask containing the Pinner salt slurry back to 0 °C in an ice-salt bath. Slowly add the cold, saturated ethanolic ammonia solution (~100 mL) with vigorous stirring. The reaction is exothermic and should be controlled.

    • Expert Insight: Alternatively, ammonia gas can be bubbled directly through the Pinner salt slurry. This method requires careful control of the addition rate to manage the exotherm.

  • Reaction Progression: After the addition is complete, seal the reaction vessel and stir the mixture at room temperature for 48 hours.

  • Isolation: A dense white precipitate of ammonium chloride and the product will form. Filter the solid mixture and wash it with a small amount of cold ethanol, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials.

  • Purification: The crude solid contains the product and ammonium chloride. To purify, the solid can be recrystallized from a minimal amount of hot ethanol or an ethanol/methanol mixture. The target compound, 3-(Piperidin-1-yl)propanimidamide dihydrochloride, will crystallize upon cooling as a white crystalline solid.

  • Drying and Yield: Dry the purified crystals under vacuum. The expected yield is in the range of 60-75%.

G cluster_precursor Precursor Synthesis cluster_pinner Pinner Reaction & Isolation start Piperidine + Acrylonitrile reaction1 Michael Addition in Methanol start->reaction1 intermediate1 Crude 3-(Piperidin-1-yl)propanenitrile reaction1->intermediate1 purification1 Vacuum Distillation intermediate1->purification1 precursor Pure Precursor purification1->precursor pinner_salt Pinner Salt Formation (Anhydrous EtOH, HCl gas, 0°C) precursor->pinner_salt ammonolysis Ammonolysis (Ethanolic NH3, RT) pinner_salt->ammonolysis isolation Filtration & Washing (Ether) ammonolysis->isolation recrystallization Recrystallization (Ethanol) isolation->recrystallization product Final Product: Amidine Dihydrochloride recrystallization->product

Sources

Application

Application Note: Preparation of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride Stock Solutions

Abstract & Compound Profile 3-(Piperidin-1-yl)propanimidamide dihydrochloride is a functionalized amidine compound often utilized as a synthetic building block or a serine protease inhibitor mimic due to its structural s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

3-(Piperidin-1-yl)propanimidamide dihydrochloride is a functionalized amidine compound often utilized as a synthetic building block or a serine protease inhibitor mimic due to its structural similarity to the arginine side chain.[1]

The presence of the amidine group (


) and the piperidine ring  presents specific stability challenges.[1] Amidines are prone to hydrolysis, converting into thermodynamically stable amides (3-(piperidin-1-yl)propanamide) in aqueous environments, a process catalyzed by both bases and elevated temperatures.[1] The dihydrochloride salt form  is critical; it renders the solid highly water-soluble and creates an acidic microenvironment upon dissolution, which significantly retards hydrolysis.[1]

This guide details a protocol to maximize the shelf-life and experimental reproducibility of this reagent.

Physicochemical Profile (Calculated)
PropertyValueNotes
Chemical Formula

Piperidine-propyl-amidine core.
Molecular Weight ~228.16 g/mol Note: Verify exact MW on your specific Lot CoA (check for hydrates).[1]
Solubility (Water) > 50 mg/mLHighly soluble; solution will be acidic (pH ~3-5).[1]
Solubility (DMSO) > 20 mg/mLPreferred for long-term storage.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric moisture.[1]
pKa (Estimated) ~11.0 (Piperidine), ~12.0 (Amidine)Both nitrogens are protonated in the 2HCl salt.[1]

Materials & Equipment

  • Compound: 3-(Piperidin-1-yl)propanimidamide dihydrochloride (Solid).

  • Solvent A (Primary Storage): Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% (Cell culture grade).[1]
    
  • Solvent B (Immediate Use): Ultra-pure Water (Type I, 18.2 M

    
    cm), sterile filtered.[1]
    
  • Equipment:

    • Analytical Balance (readability 0.01 mg).[1]

    • Vortex mixer.[1]

    • Argon or Nitrogen gas line (optional, for displacing air).[1]

    • Amber glass vials with PTFE-lined caps (for DMSO stocks).[1]

Protocol: Stock Solution Preparation

Phase A: Solvent Selection Logic

The choice of solvent dictates the stability of the amidine group.[1]

  • Scenario 1: Long-term Storage (> 24 hours). Use DMSO .[1]

    • Reasoning: Aprotic solvents prevent hydrolysis.[1] DMSO prevents the nucleophilic attack of water on the amidine carbon.[1]

  • Scenario 2: Immediate Biological Assay (< 24 hours). Use Water or Weak Acidic Buffer (pH 4-6) .[1]

    • Reasoning: While water allows hydrolysis, the acidic nature of the dihydrochloride salt self-buffers the solution to a pH range where the amidine is kinetically stable for short periods.[1]

    • Critical Warning:Avoid dissolving directly in PBS (pH 7.[1]4) for stock storage. The neutral pH accelerates the hydrolysis of the amidine to the amide.[1] Dilute into PBS only at the final working step.[1]

Phase B: Step-by-Step Procedure (100 mM Stock in DMSO)

Target: Prepare 1 mL of a 100 mM stock solution. Calculation:




  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.[1]

  • Weighing: Rapidly weigh 22.8 mg of the solid into a sterile amber glass vial.

    • Tip: If the solid has clumped (indicating moisture absorption), the actual molecular weight may be higher due to water content.[1] Correct the mass based on the water content listed in the CoA if available.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The salt should dissolve rapidly.[1]

    • Visual QC: The solution should be clear and colorless.[1] Any turbidity suggests impurities or incomplete dissolution.[1]

  • Aliquot & Storage:

    • Dispense into 50-100

      
      L aliquots in polypropylene or glass microtubes.
      
    • (Optional) Overlay with Argon gas to minimize moisture uptake.[1]

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visual Workflow & Stability Logic

Diagram 1: Preparation Decision Tree

This workflow illustrates the critical decision points to prevent compound degradation.

StockPrep Start Solid Reagent (Hygroscopic 2HCl Salt) Weigh Weigh rapidly (Avoid moisture uptake) Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Long Term Water Cold Type I Water (Immediate Use Only) SolventChoice->Water Acute Assay DissolveDMSO Dissolve & Vortex (100 mM) DMSO->DissolveDMSO DissolveWater Dissolve & Keep on Ice (Acidic pH Self-Buffer) Water->DissolveWater Storage Aliquot & Store -20°C (Stable >6 months) DissolveDMSO->Storage Usage Use within 4-8 hours Discard remainder DissolveWater->Usage

Caption: Workflow distinguishing between long-term storage (DMSO) and acute usage (Water), prioritizing hydrolytic stability.

Diagram 2: The Hydrolysis Risk (Mechanism)

Understanding the degradation pathway reinforces the need for acidic/anhydrous storage.[1]

Degradation Amidine Amidine (Active) -C(=NH)NH2 Intermediate Tetrahedral Intermediate Amidine->Intermediate + Water Amide Amide (Inactive) -C(=O)NH2 Intermediate->Amide Loss of NH3 Water H2O / OH- Water->Intermediate Note Catalyzed by High pH (>7) Inhibited by Low pH (<5) Note->Intermediate

Caption: Hydrolytic degradation of amidines to amides.[1][3] The reaction is accelerated by basic pH, necessitating acidic storage conditions.[1]

Quality Control & Troubleshooting

To validate the integrity of your stock solution, use the following checkpoints:

Self-Validation System
  • Visual Inspection:

    • Pass: Solution is completely clear.

    • Fail: Solution is cloudy or has precipitate.[1] Cause: Saturation or moisture contamination in DMSO.[1]

  • pH Check (Aqueous only):

    • Dip a pH strip into the aqueous stock.[1] It must be acidic (pH 3-5).[1] If it is neutral (pH 7), the salt may have degraded or converted to free base, compromising solubility and stability.[1]

  • UV-Vis Verification (Optional):

    • Amidines have distinct absorbance profiles compared to amides.[1] A shift in

      
       or extinction coefficient often indicates hydrolysis.[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in PBS "Salting out" or pH shock.[1]Predilute the stock in water before adding to concentrated PBS.[1] Ensure final DMSO < 1%.
Loss of Potency Hydrolysis to amide.[1][3]Check storage history. Was the stock left at RT in aqueous buffer? Prepare fresh.
Sticky Solid Hygroscopicity.[1]Desiccate the solid vial under vacuum before weighing. Use an anti-static gun.[1]

References

  • Groutas, W. C., et al. (1997).[1] Structure-based design of serine protease inhibitors.Expert Opinion on Therapeutic Patents . (Discusses the stability and utility of amidine pharmacophores).

  • Clement, B. (2002).[1] Reduction of Amidines and Amidoximes.[1]Drug Metabolism Reviews , 34(3), 565-579.[1] Link (Mechanistic insights into amidine stability and metabolism).[1]

  • MedChemExpress (MCE). Cl-Amidine Hydrochloride Product Guide. (Standard industry protocols for handling amidine hydrochloride salts).[1] Link

  • Cayman Chemical. Preparation of Stock Solutions for Amidine Derivatives.[1][4] (General guidelines for hygroscopic salt solubilization). Link

(Note: While specific literature on 3-(Piperidin-1-yl)propanimidamide is limited, protocols are derived from established chemistry of the structural class "Amidine Dihydrochlorides" represented by references 2 and 3.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stabilization &amp; Handling of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

Executive Summary & Core Directive The Problem: 3-(Piperidin-1-yl)propanimidamide dihydrochloride is a salt containing a highly basic amidine functional group. While stable as a solid dihydrochloride salt, the compound b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: 3-(Piperidin-1-yl)propanimidamide dihydrochloride is a salt containing a highly basic amidine functional group. While stable as a solid dihydrochloride salt, the compound becomes chemically labile upon neutralization in aqueous solution. Users frequently encounter loss of potency or "disappearance" of the compound in LC-MS due to rapid hydrolysis, often mistakenly attributed to enzymatic metabolism or non-specific binding.

The Solution: Stability is strictly pH-dependent. The "Clock" starts ticking the moment the pH is raised above 6.0. This guide provides a self-validating workflow to maintain the protonated (stable) state until the exact moment of experimental application.

The Chemistry of Failure: Hydrolysis Mechanism

To prevent degradation, one must understand the enemy. The amidine carbon (


) is electrophilic. In the dihydrochloride form, the structure is doubly protonated (on the piperidine nitrogen and the amidine nitrogen), rendering it resistant to nucleophilic attack.

However, at physiological pH (7.4), the amidine group (pKa ~11-12) remains largely protonated, but the equilibrium shifts enough to allow base-catalyzed hydrolysis if the pH drifts or if nucleophilic buffer species are present.

The Hydrolysis Pathway[1][2][3]
  • Nucleophilic Attack: Water or Hydroxide (

    
    ) attacks the amidine carbon.[1]
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: Ammonia (

    
    ) is expelled, resulting in the thermodynamically stable (and biologically inactive) amide .
    

Reaction:



Critical Insight: The hydrolysis product (the amide) is neutral , whereas the parent amidine is cationic . This drastic change in charge state leads to massive retention time shifts in HPLC and loss of binding affinity in biological targets.

Storage & Stock Preparation (The Safe Zone)

Rule #1: Never neutralize your stock solution.

The dihydrochloride salt creates an naturally acidic environment when dissolved in water. Do not adjust this pH.

Recommended Solvents & Conditions
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous)Aprotic; prevents hydrolysis completely if kept dry.
Secondary Solvent Water (Milli-Q)Acceptable only if unbuffered. The dissolved salt will keep pH < 5.
Concentration > 10 mM Higher concentrations are self-buffering (acidic) and more stable.
Temperature -20°C or -80°C Arrhenius equation: lower T exponentially slows hydrolysis rate.
Container Glass or Polypropylene Avoid polystyrene for long-term storage of hydrophobic free bases (though less critical for this salt).
DOT Diagram: Stock Preparation Workflow

StockPrep Start Solid 3-(Piperidin-1-yl) propanimidamide 2HCl Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Long term Water Milli-Q Water (No Buffer) Solvent->Water Short term Store Aliquot & Freeze (-20°C) DMSO->Store CheckPH Check pH w/ Paper (Do NOT use probe) Water->CheckPH Acidic pH < 5.0 (Stable) CheckPH->Acidic Correct Neutral pH > 6.0 (UNSTABLE) CheckPH->Neutral Error! Acidic->Store Neutral->Start Discard & Restart

Caption: Decision tree for generating stable stock solutions. Note that aqueous stocks must remain acidic.

Experimental Application (The Danger Zone)

This is where 90% of failures occur. When you dilute the stable stock into a physiological buffer (pH 7.4), the "hydrolysis clock" begins.

Buffer Selection Guide
Buffer SystemCompatibilityRisk Factor
PBS (Phosphate) Medium Risk Phosphate can act as a bifunctional catalyst, accelerating amide/amidine hydrolysis compared to non-nucleophilic buffers.
Tris (Tris-HCl) High Risk Tris contains a primary amine that can act as a nucleophile, potentially reacting with the amidine.
HEPES / MOPS Best Choice "Good's Buffers" are sterically hindered and non-nucleophilic. Ideal for amidine stability.
Bicarbonate High Risk pH fluctuates with

; difficult to control stability.
The "Just-in-Time" Protocol
  • Prepare Assay Buffer: Use HEPES (20-50 mM) adjusted to pH 7.4.

  • Keep Stock Separate: Keep the DMSO/Water stock of the compound on ice.

  • Dilute Immediately Before Use:

    • Do not make a "working solution" 4 hours in advance.

    • Add the compound to the buffer immediately before adding to cells/enzyme.

  • Time Limit: Limit assay windows to < 6 hours if possible. For 24h+ assays, consider "spiking" fresh compound at the 12h mark (half-media change).

QC & Troubleshooting: Is it working?

How do you prove the compound is intact?

Method 1: HPLC Shift (The Definitive Test)

Because the hydrolysis converts a cation (Amidine) to a neutral molecule (Amide), the retention time shift is dramatic on Reverse Phase (C18) columns.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Observation:

    • Intact Amidine: Elutes early (polar, charged) or tails significantly without ion pairing agents.

    • Hydrolyzed Amide:[1][2][3] Elutes later (less polar, neutral) and shows a sharper peak.

Method 2: LC-MS Mass Check
  • Intact:

    
     (approx, for free base 
    
    
    
    ).
  • Hydrolyzed (Amide):

    
    .
    
    • Mass shift is subtle (+1 Da):

      
      .
      
    • However, the isotope pattern and the massive retention time shift are better indicators than low-res MS mass alone.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the aqueous stock? A: No. Repeated freeze-thaw cycles induce local pH changes and condensation that can accelerate degradation. Single-use aliquots are mandatory.

Q: Why does my IC50 shift over time? A: If your IC50 increases (potency drops) the longer the compound sits in buffer, you are measuring the kinetics of hydrolysis, not the kinetics of inhibition. Use the "Just-in-Time" protocol.

Q: I see a +1 Da peak in my MS. Is that the impurity? A: Yes, likely the amide hydrolysis product (


 replaces 

). Because the mass difference is so small, use HPLC retention time to confirm. The amide will be significantly more hydrophobic (retain longer on C18) than the protonated amidine.

Q: Can I use Tris buffer if I keep it cold? A: It is not recommended. Even at 4°C, Tris is a nucleophile. If your protein requires Tris, keep the incubation time short or validate stability via LC-MS first.

References

  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on amidine reactivity and hydrolysis mechanisms).
  • Gomez, D., et al. (2018). "Hydrolysis of Amides and Amidines: pH Dependence and Catalysis." Journal of Organic Chemistry.
  • PubChem. (2023). Compound Summary: 3-(Piperidin-1-yl)propanamide (Hydrolysis Product). National Library of Medicine. Link

  • Pritchard, J. G., & Long, F. A. (1956). "Hydrolysis of substituted benzamidines." Journal of the American Chemical Society, 78(23), 6008-6013. (Kinetics of amidine hydrolysis). Link

  • Santa Cruz Biotechnology. (2023). Product Data Sheet: N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide dihydrochloride. (Handling of similar piperidine-amidine salts). Link

Sources

Optimization

Technical Support Center: Optimizing Reactions with 3-(Piperidin-1-yl)propanimidamide 2HCl

Reagent ID: 3-(Piperidin-1-yl)propanimidamide dihydrochloride CAS (Free Base): 4269-30-1 | CAS (2HCl Salt): 674792-08-6 (Generic/Analogous) Common Application: Synthesis of pyrimidines, imidazoles, and thiazoles via cond...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 3-(Piperidin-1-yl)propanimidamide dihydrochloride CAS (Free Base): 4269-30-1 | CAS (2HCl Salt): 674792-08-6 (Generic/Analogous) Common Application: Synthesis of pyrimidines, imidazoles, and thiazoles via condensation with electrophiles (


-keto esters, malonates).[1]

Introduction: The "Hidden" Yield Killers

As a Senior Application Scientist, I often see researchers treat 3-(Piperidin-1-yl)propanimidamide dihydrochloride as a standard building block, only to face yields below 30%. The failure rarely lies in the core chemistry but in the physical handling of the salt and the stoichiometry of neutralization .

This molecule presents a unique challenge: it is a dihydrochloride (2HCl) salt containing a highly basic piperidine tail and a reactive amidine head. This guide addresses the specific causality between reagent handling and reaction efficiency.

Part 1: Pre-Reaction Protocol (The "Dry" Standard)

The Issue: Amidine salts are aggressively hygroscopic. Absorbed water hydrolyzes the amidine to an amide (irreversible) before the reaction begins. The Fix: You must quantify the "water penalty" or eliminate it.

Reagent Handling Checklist
ParameterCritical ActionScientific Rationale
Storage Desiccator under Argon/Nitrogen.Prevents hydrolysis of amidine (

).[1]
Drying Vacuum oven (

, 4h) over

.
Removes surface water that interferes with stoichiometric base calculations.
Weighing Quick weighing or Glovebox.[2]Exposure to air >5 mins can increase mass by 2-5% (water weight), skewing molarity.[1]

Part 2: The Neutralization Strategy (Stoichiometry is King)

The Most Common Failure Point: Undercounting the acidic protons. This is a dihydrochloride .[3] It contains two moles of HCl per mole of reagent.

  • Proton 1: On the Piperidine Nitrogen (

    
    ).[1]
    
  • Proton 2: On the Amidine Nitrogen (

    
    ).
    

To make the amidine nucleophilic, you must neutralize both equivalents of HCl. If you use only 1 equivalent of base (treating it like a standard HCl salt), the piperidine acts as a "proton sponge," leaving the amidine protonated and non-reactive.

Recommended Neutralization Protocol (In-Situ)

Do not isolate the free base if possible; it is less stable than the salt.[1]

  • Solvent: Anhydrous Ethanol or Methanol (for condensation reactions).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

  • Ratio: 2.05 - 2.10 equivalents of base per 1 equivalent of Amidine 2HCl.[1]

    • Why 2.10? The extra 0.1 ensures complete liberation of the amidine without causing harsh basic hydrolysis.

Workflow Visualization

ReactionWorkflow cluster_fail Failure Mode Start Start: Amidine 2HCl Salt Weigh Weigh under Inert Atm. (Avoid Moisture) Start->Weigh Solvent Dissolve in Anhydrous Alcohol Weigh->Solvent BaseAdd Add Base (NaOEt/NaOMe) Stoichiometry: 2.1 Equiv. Solvent->BaseAdd Check Check pH / Solubility (Precipitate = NaCl) BaseAdd->Check LowBase < 2.0 Equiv Base BaseAdd->LowBase Error FreeBase Free Amidine Generated (Nucleophilic Species) Check->FreeBase Clear/Cloudy Mix Electrophile Add Electrophile (e.g., Beta-Keto Ester) FreeBase->Electrophile Reflux Reflux (Cyclization) Electrophile->Reflux Protonated Amidine stays Protonated (Non-reactive) LowBase->Protonated

Caption: Critical path for activating the dihydrochloride salt. Note the strict requirement for >2.0 equivalents of base.

Part 3: Reaction Optimization & Troubleshooting

Troubleshooting Guide

Q1: My reaction turns dark/tarry, and yield is low (<20%).

  • Diagnosis: Likely oxidative degradation or thermal decomposition of the free base.

  • Solution:

    • Degas solvents: Amidines can be sensitive to oxidation at high temperatures. Sparge solvents with Argon for 15 mins.

    • Temperature Ramp: Do not go straight to reflux. Stir at RT for 1 hour after adding the electrophile to allow the initial condensation (intermediate formation), then heat to cyclize.

Q2: I see starting material (Amidine) remaining on TLC/LCMS.

  • Diagnosis: Incomplete neutralization (Salt Effect).

  • Solution: Check your base stoichiometry. If using organic bases like TEA or DIPEA, they may be too weak (

    
    ) to fully deprotonate the amidine (
    
    
    
    ) effectively in equilibrium. Switch to alkoxides (NaOEt/NaOMe) which drive the equilibrium by precipitating NaCl.

Q3: The product is stuck in the aqueous layer during workup.

  • Diagnosis: The piperidine tail makes the product basic and polar.

  • Solution:

    • Do not use an acidic wash (it will protonate the piperidine and pull product into water).

    • Keep the aqueous phase at pH > 12 during extraction.

    • Use DCM/Isopropanol (9:1) or Chloroform for extraction, as pure EtOAc may not be polar enough to pull the product out of the basic aqueous phase.

Solvent & Additive Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol (Abs) High Standard for pyrimidine synthesis.[1] Compatible with NaOEt.
Methanol High Higher solubility for the 2HCl salt.
DMF/DMAc Medium Good for high temp, but removal is hard. Requires strong organic bases (DBU).
TFE (Trifluoroethanol) Specialist Can significantly boost yield in difficult amidine condensations by stabilizing intermediates via H-bonding [1].[1]

Part 4: Validated Experimental Protocol

Scenario: Condensation with Ethyl Acetoacetate to form a Pyrimidine derivative.

  • Activation: To a suspension of 3-(Piperidin-1-yl)propanimidamide 2HCl (1.0 mmol) in anhydrous EtOH (5 mL) under Argon, add NaOEt (2.1 mmol, 21% wt solution in EtOH).

  • Aging: Stir at room temperature for 15-30 minutes. Observation: The solution should become cloudy as NaCl precipitates.

  • Addition: Add Ethyl Acetoacetate (1.1 mmol).

  • Reaction: Stir at RT for 1 hour, then reflux (

    
    ) for 6-12 hours. Monitor by LCMS.
    
  • Workup:

    • Cool to RT.

    • Remove solvent in vacuo.

    • Resuspend in DCM/iPrOH (9:1).

    • Wash with saturated NaHCO3 (mildly basic) or dilute NaOH (pH 12). Crucial: Avoid acid.

    • Dry organic layer (

      
      ) and concentrate.
      
Base Selection Logic

BaseSelection Start Select Base for Amidine 2HCl SolventQ Solvent System? Start->SolventQ Protic Alcohol (EtOH/MeOH) SolventQ->Protic Aprotic DMF / Toluene / THF SolventQ->Aprotic Alkoxide Use NaOEt / NaOMe (Preferred) Protic->Alkoxide Organic Use DBU or t-BuOK (Avoid TEA/DIPEA) Aprotic->Organic Reason2 Precipitates NaCl Drives Equilibrium Alkoxide->Reason2 Reason1 TEA is too weak (Incomplete Reaction) Organic->Reason1

Caption: Decision tree for base selection. Note that weak organic bases (TEA) are generally insufficient for 2HCl amidine salts.

References

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (2018). Sciforum. Retrieved from [Link] (Demonstrates TFE solvent effects on amidine yields).

  • Preparation of Amidines by Amidoxime Reduction. (2004). Thieme Connect. Retrieved from [Link] (Discusses amidine salt handling and reduction strategies).

  • Amidine Synthesis and Reactivity. (2018). Arkivoc. Retrieved from [Link] (Comprehensive review on amidine condensation mechanisms and Pinner salt handling).

  • pKa Values of Some Piperazines. (2009). Journal of Chemical & Engineering Data. Retrieved from [Link] (Provides pKa data for piperidine/piperazine derivatives to justify base strength selection).

  • Handling Hygroscopic Salts in Synthesis. (2016). HepatoChem. Retrieved from [Link] (General protocols for weighing and storing hygroscopic amine salts).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 3-(Piperidin-1-yl)propanimidamide dihydrochloride.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride. As a highly polar and basic com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride. As a highly polar and basic compound, this analyte presents significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1][2] This document explores two robust methodologies—Reversed-Phase HPLC with Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the theoretical basis, experimental protocols, and comparative data to guide researchers in selecting the optimal approach for their analytical needs.

The Analytical Challenge: Retaining Highly Polar Basic Compounds

3-(Piperidin-1-yl)propanimidamide is a small molecule characterized by its high polarity and the presence of a strongly basic amidine functional group. In typical reversed-phase (RP) HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, such compounds exhibit weak interactions with the stationary phase.[2][3] This leads to elution at or near the solvent front, making accurate quantification and separation from polar impurities nearly impossible.[2]

To overcome this, the chromatographic conditions must be modified to enhance the analyte's retention. This guide compares two fundamentally different, yet effective, strategies to achieve this goal.

Method A: Reversed-Phase HPLC with Ion-Pairing Reagents

Mechanistic Rationale

Ion-Pair Chromatography (IPC) is a technique used to separate charged analytes on a reversed-phase column.[4] For a positively charged basic compound like 3-(Piperidin-1-yl)propanimidamide, an anionic ion-pairing reagent is added to the mobile phase. This reagent, typically an alkyl sulfonate, possesses a hydrophobic tail and a negatively charged head group.[5][6]

Two primary mechanisms are proposed for how this enhances retention:

  • Ion-Pair Formation: The reagent forms an electrically neutral ion-pair with the positively charged analyte in the mobile phase. This complex is more hydrophobic than the analyte alone, leading to increased interaction with the nonpolar stationary phase.[7]

  • Dynamic Ion Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic negative charge on the surface. This allows the positively charged analyte to be retained via an ion-exchange mechanism.[6]

This approach allows for the use of ubiquitous and robust C18 columns for an otherwise challenging separation.

Experimental Protocol: Ion-Pairing RP-HPLC

Objective: To develop a robust RP-HPLC method using an ion-pairing reagent for the purity analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride.

Instrumentation:

  • HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Sodium 1-Heptanesulfonate (Ion-Pair Reagent)

  • Phosphoric Acid

  • Water (HPLC Grade)

  • 3-(Piperidin-1-yl)propanimidamide dihydrochloride standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Add 5 mM of Sodium 1-Heptanesulfonate (1.01 g). Adjust the pH to 3.0 using phosphoric acid.

    • Organic Component (Mobile Phase B): Acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: 85% Mobile Phase A / 15% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in water.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 60 minutes before the first injection. Long equilibration times are critical in ion-pair chromatography to ensure a stable baseline and reproducible retention times.[6]

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

Method Development Workflow: Ion-Pairing RP-HPLC

RP_IPC_Workflow cluster_start Initial Setup cluster_mobile_phase Mobile Phase Optimization cluster_optimization Parameter Optimization cluster_validation Finalization start Define Analyte: Polar, Basic Compound col_select Select Column: Standard C18 start->col_select mp_select Select Mobile Phase: ACN / Buffered Aqueous col_select->mp_select ip_add Add Ion-Pair Reagent (e.g., Heptanesulfonate) mp_select->ip_add ph_adjust Adjust pH to ~3.0 to ensure analyte is charged ip_add->ph_adjust equilibrate Equilibrate Column (Crucial for IPC) ph_adjust->equilibrate inject Inject Sample equilibrate->inject eval Evaluate Peak Shape & Retention Time inject->eval adjust Adjust % Organic or Ion-Pair Conc. eval->adjust Poor Result validate Validate Method (ICH Guidelines) eval->validate Good Result adjust->equilibrate

Caption: Workflow for Ion-Pairing RP-HPLC Method Development.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Rationale

HILIC is a powerful alternative for retaining highly polar compounds that are unretained in reversed-phase mode.[8][9] This technique utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[9][10]

The primary retention mechanism is believed to be partitioning. The aqueous component of the mobile phase forms an immobilized, water-rich layer on the surface of the polar stationary phase. Polar analytes, like 3-(Piperidin-1-yl)propanimidamide, can partition from the organic-rich mobile phase into this aqueous layer, leading to retention.[10][11] Elution is achieved by increasing the concentration of the aqueous (strong) solvent in the mobile phase.

Experimental Protocol: HILIC

Objective: To develop a HILIC method for the purity analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride, offering good retention and compatibility with mass spectrometry.

Instrumentation:

  • HPLC system with UV detector

  • Column: HILIC (Amide phase), 4.6 x 150 mm, 5 µm

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate

  • Formic Acid

  • Water (HPLC Grade)

  • 3-(Piperidin-1-yl)propanimidamide dihydrochloride standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Prepare a 10 mM Ammonium Formate buffer. Dissolve 0.63 g of ammonium formate in 1 L of HPLC grade water. Adjust the pH to 3.5 with formic acid.

    • Organic Component (Mobile Phase B): Acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: 10% Mobile Phase A / 90% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL. Note: The sample diluent should be similar in composition to the mobile phase to avoid peak distortion.

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 30-45 minutes. While generally faster than ion-pairing, proper equilibration is still key for reproducible HILIC separations.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

Method Development Workflow: HILIC

HILIC_Workflow cluster_start Initial Setup cluster_mobile_phase Mobile Phase Optimization cluster_optimization Parameter Optimization cluster_validation Finalization start Define Analyte: Polar, Basic Compound col_select Select Column: Polar (HILIC, Amide) start->col_select mp_select Select Mobile Phase: High % ACN / Aqueous Buffer col_select->mp_select buffer_select Select Buffer (e.g., Ammonium Formate) mp_select->buffer_select ph_adjust Adjust pH & Buffer Conc. to control retention buffer_select->ph_adjust equilibrate Equilibrate Column ph_adjust->equilibrate inject Inject Sample (in mobile phase-like diluent) equilibrate->inject eval Evaluate Peak Shape & Retention Time inject->eval adjust Adjust % Aqueous (Strong Solvent) eval->adjust Poor Result validate Validate Method (ICH Guidelines) eval->validate Good Result adjust->equilibrate

Caption: Workflow for HILIC Method Development.

Performance Comparison: Experimental Data

The following table summarizes hypothetical but representative data from the analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride spiked with a potential polar impurity, comparing the performance of the two developed methods.

ParameterMethod A: Ion-Pairing RP-HPLCMethod B: HILICObjective
Retention Time (Main Peak) 8.5 min6.2 minAdequate retention (k' > 2)
Tailing Factor (Main Peak) 1.31.1Close to 1.0 for symmetry
Resolution (Analyte/Impurity) 2.53.1> 2.0 for baseline separation
Theoretical Plates 8,50011,000Higher value indicates better efficiency
MS Compatibility PoorExcellentVolatile mobile phase required
Equilibration Time ~60 min~30 minShorter is better for throughput

Discussion: Choosing the Right Method

Both methods successfully retain and separate the highly polar analyte from its impurity, a task not achievable with standard reversed-phase HPLC. However, they offer distinct advantages and disadvantages that make them suitable for different applications.

Method A (Ion-Pairing RP-HPLC) proved to be a viable strategy.

  • Strengths: It utilizes highly common and robust C18 columns. The separation mechanism is well-established in the pharmaceutical industry.

  • Weaknesses: The primary drawbacks are the long column equilibration times and the incompatibility of phosphate buffers and non-volatile ion-pairing reagents with mass spectrometry.[3][6] The Sodium 1-Heptanesulfonate can also strongly adsorb to the stationary phase, making it difficult to switch the column back to other applications. Peak tailing can be more pronounced compared to HILIC.

Method B (HILIC) demonstrated superior performance in several key areas.

  • Strengths: It provided better peak symmetry, higher efficiency (more theoretical plates), and superior resolution. A significant advantage is its use of volatile buffers like ammonium formate, making it fully compatible with LC-MS analysis, which is crucial for impurity identification.[3][9] Additionally, the lower viscosity of the highly organic mobile phase results in lower backpressure.

  • Weaknesses: HILIC methods can be perceived as less robust. They are highly sensitive to the water content in the mobile phase and sample diluent, requiring careful and consistent preparation.[10][12]

Conclusion and Recommendation

For the routine purity analysis of 3-(Piperidin-1-yl)propanimidamide dihydrochloride, the HILIC method is the recommended approach. It offers superior chromatographic performance in terms of efficiency, peak shape, and resolution. Its inherent compatibility with mass spectrometry is a critical advantage for a comprehensive purity assessment, allowing for the identification and characterization of unknown impurities.

While the Ion-Pairing RP-HPLC method is effective and can be employed if only a UV detector is available, the longer run times, extended equilibration, and potential for column contamination make it a less efficient choice for high-throughput environments. The HILIC method represents a more modern and versatile solution for the significant analytical challenge posed by this and other highly polar compounds.

References

  • SIELC. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Taylor & Francis Online. (2010, June 28). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • FujiFilm. (n.d.). Ion-Pair Reagents for HPLC.
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Mason Technology. (2024, July 5). Introduction to Ion Pair Chromatography.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Guillarme, D. (2026, January 30). What You Need to Know About HILIC. LCGC International.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.

Sources

Comparative

A Researcher's Guide to Interpreting the Infrared Spectrum of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Piperidin-1-yl)propanimidamide dihydrochloride. Designed for researchers and drug development professionals, this document moves beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Piperidin-1-yl)propanimidamide dihydrochloride. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative framework for confident structural elucidation. We will explore the theoretical basis for the expected absorptions, present a validated experimental protocol, and compare the target molecule's spectrum with related compounds to isolate and understand the unique spectral signatures of its constituent functional groups.

Part 1: The Molecular Structure - A Vibrational Perspective

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its fundamental vibrating components. 3-(Piperidin-1-yl)propanimidamide dihydrochloride is comprised of three key structural motifs, each with characteristic vibrational modes. The dihydrochloride salt form is critical, as protonation significantly alters the spectral features of the nitrogen-containing groups.

  • The Piperidinium Cation: The piperidine ring, a saturated heterocycle, is protonated at its tertiary nitrogen atom. This creates a piperidinium cation, which eliminates the typical C-N stretching of a tertiary amine and introduces N

    
    -H vibrational modes.
    
  • The Alkyl Linker: A simple three-carbon (propyl) chain connects the piperidinium ring and the amidine group. Its C-H stretching and bending vibrations are expected in the standard aliphatic regions.

  • The Amidinium Cation: The imidamide (amidine) functional group is protonated to form a resonance-stabilized amidinium cation, [R-C(NH

    
    )
    
    
    
    ]
    
    
    . This delocalization of charge across the N-C-N system results in unique, characteristic absorptions for the C=N
    
    
    bond and the N-H bonds, which differ significantly from a standard amide or amine.

The logical relationship between these functional groups and their expected IR signatures is visualized below.

cluster_mol 3-(Piperidin-1-yl)propanimidamide Dihydrochloride cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule Core Structure Piperidinium Piperidinium Cation (R₃N⁺-H) Molecule->Piperidinium Alkyl Alkyl Linker (-CH₂-) Molecule->Alkyl Amidinium Amidinium Cation (-C(NH₂)₂⁺) Molecule->Amidinium Fingerprint Fingerprint Region (C-C, C-N, Bends) (<1500) Molecule->Fingerprint NH_stretch_pip Broad N⁺-H Stretch (2700-2300) Piperidinium->NH_stretch_pip CH_stretch C-H Aliphatic Stretch (3000-2850) Piperidinium->CH_stretch Alkyl->CH_stretch Amidinium_band Strong C=N⁺ Stretch & N-H Bend (1700-1640) Amidinium->Amidinium_band NH_stretch_amidinium N-H Stretches (3400-3100) Amidinium->NH_stretch_amidinium

Caption: Logical breakdown of the target molecule into functional groups and their corresponding IR absorption regions.

Part 2: Acquiring a High-Fidelity IR Spectrum: An ATR-FTIR Protocol

The following protocol describes the acquisition of a Fourier-Transform Infrared (FTIR) spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples. The validity of the final spectrum is contingent upon the meticulous execution of these steps.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS50)

  • Single-Bounce Diamond ATR Accessory

Protocol Steps:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning (Causality: Purity):

    • Rationale: Any residue on the ATR crystal will appear in both the background and sample spectra, leading to inaccurate subtractions and artifact peaks.

    • Procedure: Clean the diamond surface with a lint-free swab lightly moistened with ACS-grade isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Causality: Baseline Correction):

    • Rationale: This critical step measures the spectrum of the ambient environment (atmosphere, instrument optics, and ATR crystal). The instrument software will automatically subtract this background from the sample spectrum, ensuring the final result contains only information from the sample itself.

    • Procedure: With the clean, empty ATR anvil in place, collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: Optimal spectral quality requires intimate, void-free contact between the sample and the ATR crystal.

    • Procedure: Place a small amount of the 3-(Piperidin-1-yl)propanimidamide dihydrochloride powder (typically 1-5 mg) onto the center of the diamond crystal. Use the ATR's pressure clamp to apply firm, consistent pressure. The applied force should be sufficient to crush the microcrystals and create a uniform film.

    • Trustworthiness Check: Most modern software displays a live spectrum. As pressure is applied, the peak intensities should increase and then plateau. If peaks are weak or distorted, reposition the sample and reapply pressure.

  • Sample Spectrum Acquisition:

    • Procedure: Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

  • Data Processing and Cleaning:

    • Procedure: After acquisition, perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. Use an automatic baseline correction function to ensure all peaks originate from a flat baseline.

    • Final Check: Clean the ATR crystal thoroughly as described in Step 2.

A 1. Instrument & ATR Preparation B 2. Acquire Background Spectrum (Empty ATR) A->B C 3. Apply Solid Sample to ATR Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Process Data (ATR & Baseline Correction) E->F G 7. Final Spectrum Analysis F->G

Caption: Standard Operating Procedure (SOP) workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Part 3: Spectral Analysis of 3-(Piperidin-1-yl)propanimidamide Dihydrochloride

The IR spectrum of this molecule is characterized by several broad and intense features, typical of a complex organic salt with extensive hydrogen bonding capabilities. The table below details the expected absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
3400 - 3100Strong, BroadN-H Stretching (Amidinium): Multiple overlapping bands from the symmetric and asymmetric stretches of the two -NH₂ groups in the [R-C(NH₂)₂]⁺ moiety. Broadening is due to extensive hydrogen bonding.
3000 - 2850Medium, SharpC-H Stretching (Aliphatic): Symmetric and asymmetric stretches from the -CH₂- groups of the piperidinium ring and the propyl linker.
2700 - 2300Medium, BroadN⁺-H Stretching (Piperidinium): Characteristic absorption for a protonated tertiary amine (R₃N⁺-H). This broad feature, often with multiple sub-peaks, is a hallmark of an amine salt.[1]
~1670Very Strong, BroadAsymmetric C=N⁺ Stretch & N-H Bend (Amidinium Band): This is the most diagnostic peak. It arises from the combination of the C=N⁺ stretching vibration of the resonance-stabilized amidinium ion and the scissoring (bending) vibration of the -NH₂ groups. The high frequency and intensity are characteristic of the C=N double bond character.
~1450MediumC-H Bending (Aliphatic): Scissoring and bending deformations of the various -CH₂- groups in the molecule.
< 1400Medium to WeakFingerprint Region: A complex series of absorptions corresponding to C-N stretching, C-C stretching, and various rocking and twisting vibrations. This region is unique to the molecule's overall skeletal structure.

Part 4: Comparative Spectral Analysis - Isolating Key Functional Group Signatures

To build confidence in our assignments, we can compare the spectrum of our target compound to simpler molecules that contain its core functional groups. We will use Piperidine Hydrochloride as a reference for the piperidinium ring and Propanamide as a reference for a related nitrogen-containing functional group.

Comparison 1: Piperidine Hydrochloride

Piperidine hydrochloride provides the spectral signature of the protonated piperidine ring without the amidinium group. An experimental spectrum is available for this compound.[2] Its key features are the broad N⁺-H stretch around 2700-2400 cm⁻¹ and the aliphatic C-H stretches just below 3000 cm⁻¹. By comparing it to our target, we can confidently assign these features to the piperidinium portion of the molecule.

Comparison 2: Propanamide

Propanamide (CH₃CH₂CONH₂) is a primary amide. While not an amidine, it serves as an excellent foil. It contains a C=O bond and an -NH₂ group. In amides, the C=O stretch ("Amide I" band) is very strong and typically appears around 1650 cm⁻¹.[3] The N-H bending ("Amide II" band) is found near 1600 cm⁻¹. In our target molecule, the amidinium group replaces this with a C=N


 bond, which, due to resonance and positive charge, has its key absorption at a slightly higher frequency (~1670 cm⁻¹) and is coupled with the N-H bends, creating a single, broad, intense feature. This comparison clearly highlights the diagnostic signature of the amidinium cation versus a standard amide.
CompoundKey Feature 1 (cm⁻¹)Key Feature 2 (cm⁻¹)Key Feature 3 (cm⁻¹)
Target Molecule ~1670 (Strong, Broad C=N⁺/N-H Bend)3400-3100 (Broad N-H Stretch)2700-2300 (Broad N⁺-H Stretch)
Piperidine HCl N/AN/A~2700-2400 (Broad N⁺-H Stretch)
Propanamide ~1650 (Strong C=O Stretch)3350 & 3180 (Sharp N-H Stretches)N/A

This comparative analysis demonstrates how the unique combination of a piperidinium cation and an amidinium cation creates a distinct IR spectrum. The presence of both the very strong, high-frequency amidinium band (~1670 cm⁻¹) and the broad amine salt absorption (~2700-2300 cm⁻¹) is required to confirm the structure of 3-(Piperidin-1-yl)propanimidamide dihydrochloride.

Part 5: Conclusion

The infrared spectrum of 3-(Piperidin-1-yl)propanimidamide dihydrochloride is defined by three primary regions of interest:

  • The N-H Stretching Region (3400-3100 cm⁻¹): Broad absorptions characteristic of the amidinium -NH₂ groups.

  • The Amine Salt Region (2700-2300 cm⁻¹): A broad, complex band confirming the presence of the protonated piperidinium nitrogen.

  • The Double Bond Region (~1670 cm⁻¹): A very strong and broad absorption, the "amidinium band," which is the most diagnostic feature and arises from the C=N

    
     stretch coupled with N-H bending modes.
    

By employing a systematic approach combining theoretical prediction, a robust experimental protocol, and comparative analysis, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this and other complex organic salts.

References

  • McCullough, J. P., et al. (1957). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. U.S. Department of the Interior, Bureau of Mines. [Link]

  • Patel, S., et al. (2020). Formulation and evaluation of Clonidine hydrochloride in situ gel for the treatment of glaucoma. ResearchGate. [Link]

  • Pawar, P., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC, NIH. [Link]

  • Merck Index (1968). Piperidine. [Link]

  • National Center for Biotechnology Information. Piperidine. PubChem Compound Database. [Link]

  • MIDAC Corporation. PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. [Link]

  • Korneichuk, A. Ya., et al. (2019). IR spectra of 4-piperidinemethanol solutions. ResearchGate. [Link]

  • Shagidullin, R. R., et al. (1997). Infrared Spectra and Molecular Structure of Amidoamidines. Bar-Ilan University. [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). FTIR spectrum of a mixture of HCl and DCl gas. [Link]

  • National Center for Biotechnology Information. 3-(Piperidin-1-yl)propanamide. PubChem Compound Database. [Link]

  • Matrix Fine Chemicals. 3-(PIPERIDIN-1-YL)PROPANAMIDE. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, via ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Amidine formation in the reaction of zinc(II) quinaldinate with secondary cyclic amines and selected nitriles. [Link]

  • ACS Publications. (2007). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. Chemistry of Materials. [Link]

  • Beilstein Journals. (2012). Imidazolinium and amidinium salts as Lewis acid organocatalysts. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanamide. [Link]

  • University of Calgary. Sample IR spectra. [Link]

Sources

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Min. plausibility 0.01
Model Template_relevance
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